N-(2,5-dimethoxybenzyl)cyclopentanamine N-(2,5-dimethoxybenzyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 355814-38-9
VCID: VC3831380
InChI: InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)CNC2CCCC2
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

N-(2,5-dimethoxybenzyl)cyclopentanamine

CAS No.: 355814-38-9

Cat. No.: VC3831380

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxybenzyl)cyclopentanamine - 355814-38-9

Specification

CAS No. 355814-38-9
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Standard InChI Key PPACRXFSJKTUSD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)CNC2CCCC2
Canonical SMILES COC1=CC(=C(C=C1)OC)CNC2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2,5-Dimethoxybenzyl)cyclopentanamine consists of a cyclopentane ring bonded to an amine group, which is further connected to a benzyl moiety substituted with methoxy groups at the 2- and 5-positions (Figure 1). Key structural identifiers include:

PropertyValueSource
IUPAC NameN-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine
SMILESCOC1=CC(=C(C=C1)OC)CNC2CCCC2
InChIKeyPPACRXFSJKTUSD-UHFFFAOYSA-N
CAS Registry355814-38-9
Molecular FormulaC14H21NO2\text{C}_{14}\text{H}_{21}\text{NO}_{2}

The hydrochloride salt (CAS 1185075-77-7) is a common derivative, with a molecular weight of 271.79 g/mol and enhanced solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via reductive amination between 2,5-dimethoxybenzaldehyde and cyclopentanamine (Figure 2):

  • Condensation: 2,5-Dimethoxybenzaldehyde reacts with cyclopentanamine in a polar aprotic solvent (e.g., dichloromethane) to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4_4) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine .

Key Reaction Parameters:

  • Yield: ~60–75% (optimized conditions)

  • Purity: >95% (HPLC) after recrystallization from ethanol

Stability and Solubility

  • Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .

  • Solubility:

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol12.4
    DMSO34.7

The hydrochloride salt exhibits improved aqueous solubility (up to 8.9 mg/mL in water) .

Analytical and Characterization Methods

Chromatographic Techniques

  • HPLC: C18 column (5 μm, 250 × 4.6 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time = 6.8 min .

  • GC-MS: Electron ionization (70 eV), m/z 235 [M+^+], base peak at m/z 58 (cyclopentyl fragment) .

Spectroscopic Analysis

  • IR: Expected peaks at 3,300 cm1^{-1} (N–H stretch) and 1,600 cm1^{-1} (C=C aromatic) .

  • MS/MS: Fragmentation pattern dominated by loss of methoxy groups (m/z 205, 175) .

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